2-(chloromethyl)quinazolin-4(3H)-one
Overview
Description
2-(Chloromethyl)quinazolin-4(3H)-one is a quinazolinone derivative . It has been studied for its potential anticancer properties . The compound is a valuable intermediate in the preparations of a wide range of biologically active compounds .
Synthesis Analysis
The synthesis of 2-(chloromethyl)quinazolin-4(3H)-one involves the use of o-anthranilic acids as starting materials . An improved one-step synthesis method has been described, which allows for the convenient preparation of 2-hydroxymethyl-4(3H)-quinazolinones in one pot .Molecular Structure Analysis
The molecular structure of 2-(chloromethyl)quinazolin-4(3H)-one is characterized by a quinazolinone scaffold . This structure is known to be a useful and important scaffold in drug discovery .Chemical Reactions Analysis
2-(Chloromethyl)quinazolin-4(3H)-one is a versatile building block that can be converted into other compounds such as 2-hydroxymethyl-4(3H)-quinazolinones . It has been used as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(chloromethyl)quinazolin-4(3H)-one include its appearance as a gray powder with a melting point of 174 °C . Its IR spectrum shows peaks corresponding to various functional groups .Scientific Research Applications
Anticonvulsant Activity
Research has explored the use of 2-(chloromethyl)quinazolin-4(3H)-one derivatives in the treatment of seizures. Kumar et al. (2011) synthesized and evaluated various derivatives for their anticonvulsant activity using the 6 Hz psychomotor seizure test. They found that certain compounds, particularly 3-({(E)-[3-(4-chloro-3-methylphenoxy)phenyl]methylidene}amino)-2-phenylquinazolin-4(3H)-one, demonstrated significant protection against seizures in mice (Kumar et al., 2011).
Anticancer Agents
Li et al. (2010) reported on the synthesis of novel 2-chloromethyl-4(3H)-quinazolinone derivatives as intermediates in developing anticancer agents. These compounds showed promising in vitro anticancer activity, indicating their potential as therapeutic agents (Li et al., 2010).
Antimicrobial and Anti-inflammatory Activity
Several studies have investigated the antimicrobial and anti-inflammatory properties of 2-(chloromethyl)quinazolin-4(3H)-one derivatives. Dash et al. (2017) synthesized quinazoline derivatives and evaluated them for antimicrobial, analgesic, and anti-inflammatory properties. They found compounds with significant activity against various microbes and effectiveness in pain and inflammation management (Dash et al., 2017). Similarly, Shi et al. (2013) synthesized polyhalobenzonitrile quinazolin-4(3H)-one derivatives and found them to exhibit significant antimicrobial activities against various bacterial and fungal strains (Shi et al., 2013).
Antiviral Activities
Selvam et al. (2007) designed and synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones, screening them for antiviral activity against respiratory and biodefense viruses. Some compounds showed significant inhibitory effects against various viruses, including influenza and dengue (Selvam et al., 2007).
H1-Antihistaminic Agents
Alagarsamy et al. (2012) synthesized a series of novel quinazolin-4(3H)-one derivatives and tested them for H1-antihistaminic activity. They found that certain compounds significantly protected animals from histamine-induced bronchospasm, suggesting potential as new H1-antihistaminic agents (Alagarsamy et al., 2012).
Future Directions
The future directions for research on 2-(chloromethyl)quinazolin-4(3H)-one involve further exploration of its anticancer properties . The compound has shown promising results in in vitro cytotoxic activities against human cancer cell lines , and further studies could help to fully elucidate its potential as an anticancer agent.
properties
IUPAC Name |
2-(chloromethyl)-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLWZHWJFFDMMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355985 | |
Record name | 2-(chloromethyl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)quinazolin-4(3H)-one | |
CAS RN |
3817-05-8 | |
Record name | 2-(chloromethyl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Chloromethyl)-4(3H)-quinazolinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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